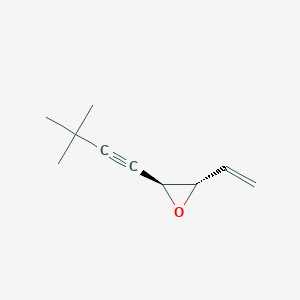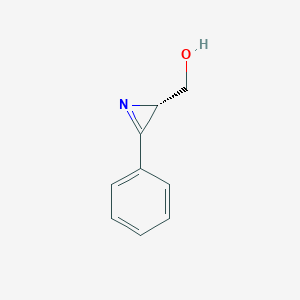
(S)-(3-Phenyl-2H-azirin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Phenyl-3H-azirine-3-methanol is a chiral compound characterized by the presence of an azirine ring, a phenyl group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-3H-azirine-3-methanol typically involves the cyclization of suitable precursors. One common method is the reaction of phenylacetonitrile with formaldehyde and a base to form the azirine ring. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of (S)-2-Phenyl-3H-azirine-3-methanol may involve optimized versions of laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-2-Phenyl-3H-azirine-3-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines or other reduced derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenyl-azirine-3-one or phenyl-azirine-3-aldehyde.
Reduction: Formation of 2-phenylaziridine-3-methanol.
Substitution: Formation of various substituted azirine derivatives.
科学的研究の応用
(S)-2-Phenyl-3H-azirine-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of (S)-2-Phenyl-3H-azirine-3-methanol involves its interaction with specific molecular targets. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
2-Phenyl-3H-azirine: Lacks the hydroxymethyl group, leading to different reactivity and applications.
3-Phenyl-2H-azirine: Structural isomer with different chemical properties.
2-Phenylaziridine: Reduced form with distinct reactivity.
Uniqueness: (S)-2-Phenyl-3H-azirine-3-methanol is unique due to its chiral nature and the presence of both an azirine ring and a hydroxymethyl group. This combination imparts specific reactivity and potential for diverse applications, distinguishing it from other similar compounds.
特性
CAS番号 |
192370-02-8 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
[(2S)-3-phenyl-2H-azirin-2-yl]methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |
InChIキー |
FERWRXQNBLZZPM-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC2CO |
異性体SMILES |
C1=CC=C(C=C1)C2=N[C@@H]2CO |
正規SMILES |
C1=CC=C(C=C1)C2=NC2CO |
同義語 |
2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)

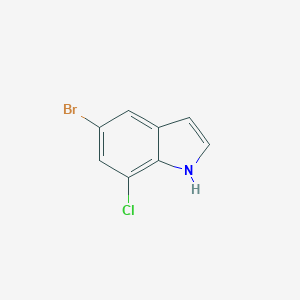
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
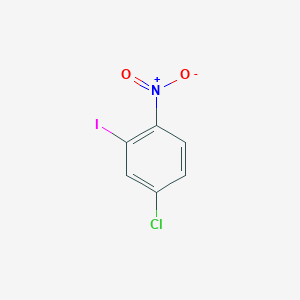
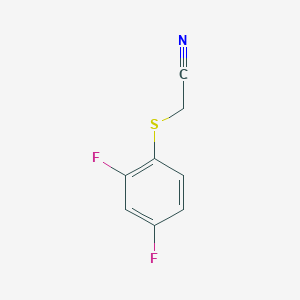
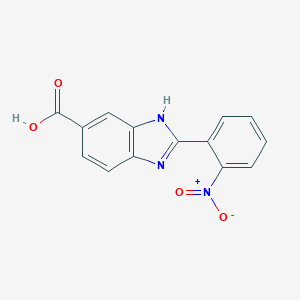
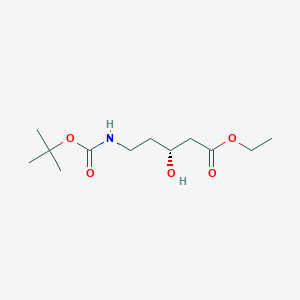
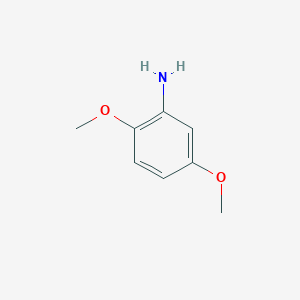

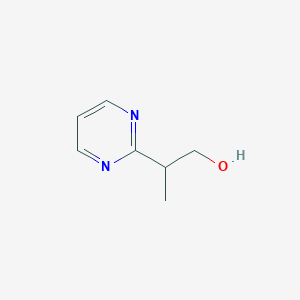
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
